Cas no 950235-93-5 (N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide)

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide
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- インチ: 1S/C13H13NO3S/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15)
- InChIKey: KKFZRRSHKTWVEB-UHFFFAOYSA-N
- ほほえんだ: C1SC=CC=1C(NC1=CC=C(OC)C(OC)=C1)=O
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3375-1265-1mg |
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide |
950235-93-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamideに関する追加情報
Professional Introduction to N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide (CAS No. 950235-93-5)
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide, identified by its CAS number 950235-93-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The presence of both aromatic and heterocyclic moieties in its structure imparts unique chemical and pharmacological properties, making it a valuable candidate for further investigation.
The structural framework of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide consists of a thiophene ring linked to a carboxamide functional group, with a 3,4-dimethoxyphenyl substituent attached to the thiophene core. This arrangement not only contributes to the compound's solubility and stability but also influences its interactions with biological targets. The methoxy groups at the 3 and 4 positions of the phenyl ring enhance the electron density of the aromatic system, which can be crucial for binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide has emerged as a promising scaffold for designing molecules with potential applications in treating various diseases. Its structural features make it an attractive candidate for further derivatization and optimization to enhance its pharmacological profile.
The compound's potential biological activity has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to neurological disorders, cancer, and inflammatory conditions. The thiophene core is known for its ability to modulate biological pathways, while the amide group provides a site for further functionalization. This dual functionality makes N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide a versatile building block for drug development.
One of the most intriguing aspects of this compound is its ability to engage with multiple targets simultaneously. The 3,4-dimethoxyphenyl moiety can interact with aromatic hydrophobic pockets in proteins, while the thiophene ring can form hydrogen bonds or π-stacking interactions. These features are critical for designing molecules with high selectivity and efficacy. Additionally, the carboxamide group can be modified to introduce additional pharmacophores, further enhancing the compound's potential therapeutic applications.
The synthesis of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiophene ring typically involves cyclization reactions, while the attachment of the phenyl substituent and the carboxamide group requires careful selection of reagents and catalysts. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.
In conclusion, N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide(CAS No. 950235-93-5) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent candidate for further exploration in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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